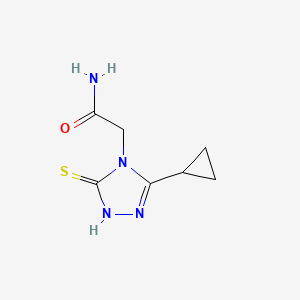
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a synthetic molecule with potential applications in various fields of research. It has a molecular weight of 198.25 and a molecular formula of C7H10N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and three carbon atoms. This ring is substituted with a sulfanyl group (-SH), an acetamide group (-C(O)NH2), and a cyclopropyl group (-C3H5) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.25 and a molecular formula of C7H10N4OS . Other properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Development
Triazole derivatives are notable in heterocyclic chemistry for their applications in drug development, offering potential for the creation of new pharmaceuticals with diverse biological activities. The structural variations of triazoles, including 1,2,4-triazoles, allow for the exploration of novel therapeutic agents against various diseases and conditions. The synthesis and modification of these compounds have led to advances in the treatment options available for conditions requiring antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents, among others (Ferreira et al., 2013).
Antimicrobial and Antibacterial Applications
Triazole derivatives have been extensively studied for their antimicrobial and antibacterial properties. These compounds have shown effectiveness against a wide range of bacterial strains, including resistant types. Their mode of action often involves inhibition of essential bacterial enzymes or interference with cell wall synthesis, making them promising candidates for addressing drug resistance issues. The research on 1,2,4-triazoles highlights their potential in developing new antimicrobial agents, with a particular focus on treating infections caused by Staphylococcus aureus and other pathogens (Li & Zhang, 2021).
Anticancer Research
The exploration of triazole derivatives in anticancer research is driven by their ability to modulate various biological pathways involved in cancer progression. These compounds can act on multiple targets within cancer cells, including enzymes and receptors critical for cell proliferation, survival, and metastasis. The versatility of triazole chemistry supports the design of molecules with enhanced selectivity and efficacy in cancer treatment strategies (Aggarwal & Sumran, 2020).
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c8-5(12)3-11-6(4-1-2-4)9-10-7(11)13/h4H,1-3H2,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSOCPVAZTSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

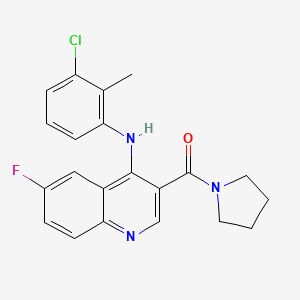
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
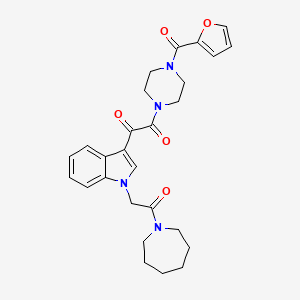
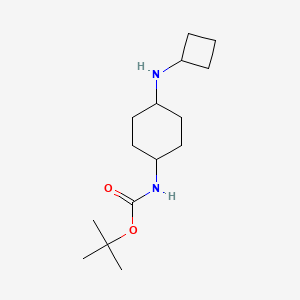
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
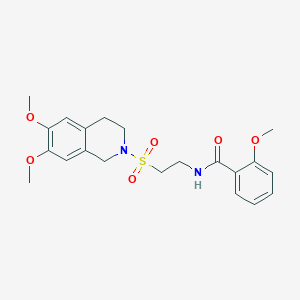
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
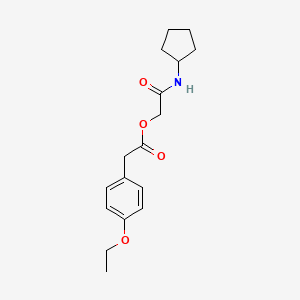
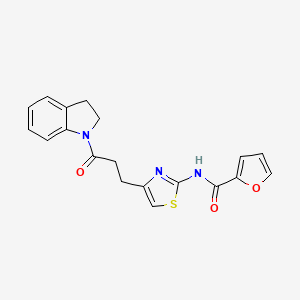
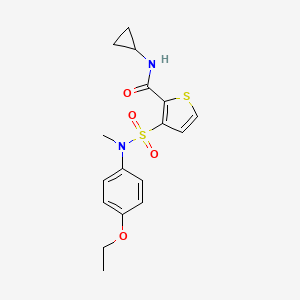
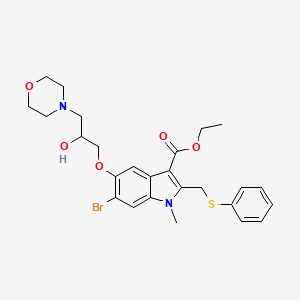
![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)